molecular formula C11H9FN2O2S B1410996 Ethyl 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate CAS No. 1989983-15-4

Ethyl 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B1410996
CAS No.: 1989983-15-4
M. Wt: 252.27 g/mol
InChI Key: OPUNVJSMAYWVRF-UHFFFAOYSA-N
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Description

Ethyl 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that contains a thiadiazole ring substituted with an ethyl ester group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate 2-fluorophenylthiosemicarbazide. This intermediate is then cyclized using ethyl chloroformate under basic conditions to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate
  • Ethyl 5-(2-bromophenyl)-1,3,4-thiadiazole-2-carboxylate
  • Ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate

Uniqueness

Ethyl 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development .

Properties

IUPAC Name

ethyl 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S/c1-2-16-11(15)10-14-13-9(17-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUNVJSMAYWVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate
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Ethyl 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate

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